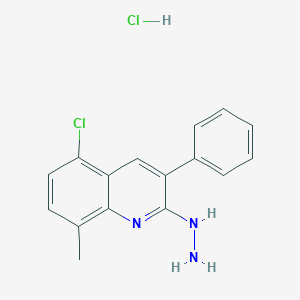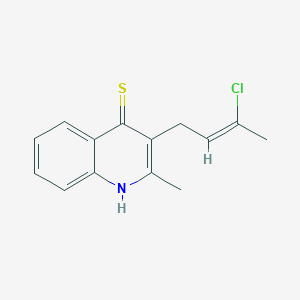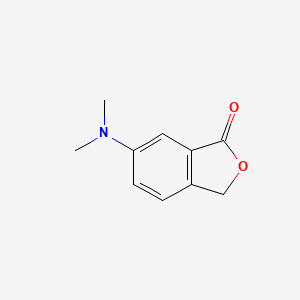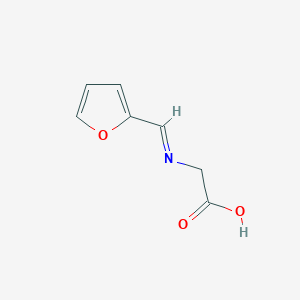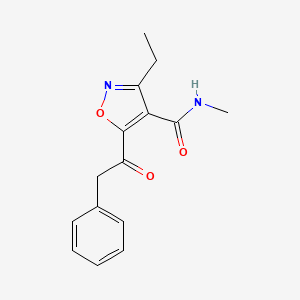
3-Ethyl-N-methyl-5-(phenylacetyl)-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-catalyzed cycloaddition reactions due to their efficiency and high yields. there is a growing interest in developing eco-friendly, metal-free synthetic routes to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. The exact mechanism depends on the specific application and target molecule .
類似化合物との比較
Similar Compounds
- 3-Methyl-5-phenylisoxazole-4-carboxamide
- 3-Ethyl-5-(2-phenylacetyl)isoxazole-4-carboxamide
- N-Methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide
Uniqueness
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenylacetyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
63486-41-9 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
3-ethyl-N-methyl-5-(2-phenylacetyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-11-13(15(19)16-2)14(20-17-11)12(18)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,19) |
InChIキー |
YUKKYMIRLABJLH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=C1C(=O)NC)C(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


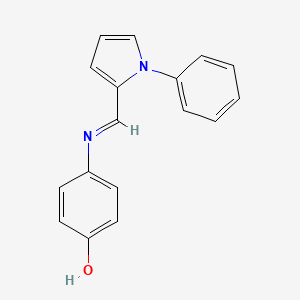
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

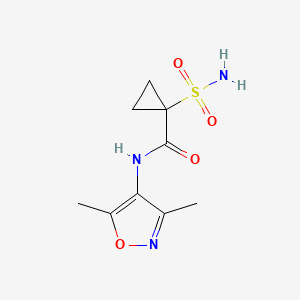
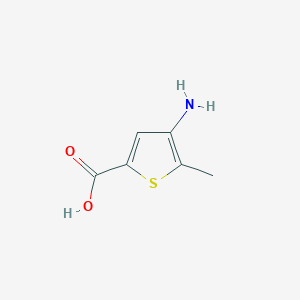

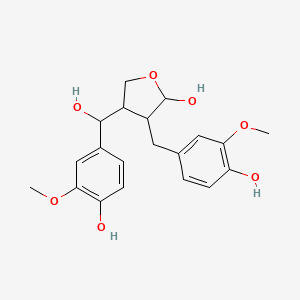
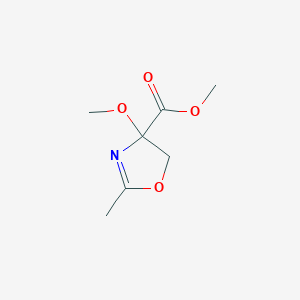
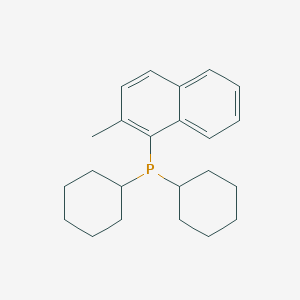
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
